molecular formula C27H27NO5 B252940 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Katalognummer B252940
Molekulargewicht: 445.5 g/mol
InChI-Schlüssel: ZABMYLZIHXHOQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is also known as CUDC-101 and has been investigated for its role in cancer treatment and other diseases.

Wirkmechanismus

CUDC-101 is a multi-targeted inhibitor that works by blocking several key signaling pathways involved in cancer cell growth and survival. It inhibits EGFR and HER2, which are overexpressed in many cancer types and contribute to tumor growth and metastasis. CUDC-101 also inhibits HDACs, which play a role in regulating gene expression and are often upregulated in cancer cells.
Biochemical and Physiological Effects:
CUDC-101 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective. In addition, CUDC-101 has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-cancer activity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CUDC-101 is its multi-targeted activity, which may make it more effective than drugs that target a single pathway. However, this also makes it more complex to study and may increase the risk of off-target effects. Another limitation is that CUDC-101 is a synthetic compound that may not be easily synthesized or scaled up for clinical use.

Zukünftige Richtungen

There are several potential future directions for research on CUDC-101. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in identifying biomarkers that can predict which patients are most likely to benefit from CUDC-101 treatment. Additionally, further research is needed to optimize the dosing and administration of CUDC-101 for maximum efficacy and minimal toxicity.

Synthesemethoden

The synthesis of CUDC-101 involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with methyl acetoacetate to form 3-(3,4-dimethoxyphenyl)-2-methyl-2-oxoethyl acetate. This intermediate is then reacted with 2,4-dimethylbenzylamine to form the final product, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Wissenschaftliche Forschungsanwendungen

CUDC-101 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit multiple signaling pathways that are involved in cancer cell growth and survival, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylases (HDACs). In preclinical studies, CUDC-101 has demonstrated efficacy against a range of cancer types, including breast, lung, prostate, and colon cancer.

Eigenschaften

Produktname

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molekularformel

C27H27NO5

Molekulargewicht

445.5 g/mol

IUPAC-Name

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-[(2,4-dimethylphenyl)methyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C27H27NO5/c1-17-9-10-20(18(2)13-17)16-28-22-8-6-5-7-21(22)27(31,26(28)30)15-23(29)19-11-12-24(32-3)25(14-19)33-4/h5-14,31H,15-16H2,1-4H3

InChI-Schlüssel

ZABMYLZIHXHOQC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=C(C=C4)OC)OC)O)C

Kanonische SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=C(C=C4)OC)OC)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.